molecular formula C9H14N4O5 B1197521 Aicar CAS No. 37642-57-2

Aicar

Cat. No. B1197521
CAS RN: 37642-57-2
M. Wt: 258.23 g/mol
InChI Key: RTRQQBHATOEIAF-UHFFFAOYSA-N
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Description

5-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-4-imidazolecarboxamide is a 1-ribosylimidazolecarboxamide.

Scientific Research Applications

AICAR and Metabolic Regulation

AICAR, known as 5-Aminoimidazole-4-carboxamide ribonucleoside, has been identified as a significant modulator in metabolic processes. Research by Lihn et al. (2004) discovered that AICAR stimulates AMPK alpha1 activity and adiponectin gene expression in adipose tissue while reducing the release of pro-inflammatory cytokines such as TNF-alpha and IL-6. This finding is crucial in understanding AICAR's role in improving insulin sensitivity and regulating metabolic responses (Lihn, Jessen, Pedersen, Lund, & Richelsen, 2004).

AICAR's Role in Cancer Research

AICAR has shown potential in cancer treatment due to its inhibitory effects on cancer cell proliferation. Rattan et al. (2005) found that AICAR inhibits proliferation in various cancer cells by arresting them in the S-phase and altering the expression of key proteins involved in the cell cycle. This anti-proliferative effect is mediated through the activation of AMP-activated protein kinase (AMPK), indicating AICAR's potential as a therapeutic drug in cancer treatment (Rattan, Giri, Singh, & Singh, 2005).

AICAR's Broad Impact Beyond AMPK Activation

AICAR is predominantly recognized for its role in activating AMPK. However, Visnjic et al. (2021) highlighted that numerous effects of AICAR, previously attributed to AMPK activation, are, in fact, independent of AMPK. This review underlines the necessity of cautious interpretation of AICAR-based studies, especially in understanding AMPK signaling pathways (Visnjic, Lalić, Dembitz, Tomić, & Smoljo, 2021).

AICAR's Impact on Stem Cell Research

In the realm of embryonic stem cell research, AICAR has been observed to maintain cell self-renewal and pluripotency. Shi et al. (2013) demonstrated that AICAR up-regulates pluripotency-associated genes and down-regulates differentiation-associated transcription factors in mouse embryonic stem cells. This finding is significant in the context of stem cell-based medical treatments and understanding early embryonic development (Shi, Wu, Ai, Liu, Yang, Du, Shao, Guo, & Zhang, 2013).

Anti-inflammatory and Immunomodulatory Effects of AICAR

AICAR exhibits significant anti-inflammatory properties. Suzuki et al. (2011) researched its effects in endotoxin-induced uveitis in rats, finding that AICAR reduces inflammation by limiting leukocyte infiltration and suppressing inflammatory mediators. This positions AICAR as a potential therapeutic agent in treating inflammatory diseases (Suzuki, Manola, Murakami, Morizane, Takeuchi, Kayama, Miller, Sobrin, & Vavvas, 2011).

properties

CAS RN

37642-57-2

Product Name

Aicar

Molecular Formula

C9H14N4O5

Molecular Weight

258.23 g/mol

IUPAC Name

5-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide

InChI

InChI=1S/C9H14N4O5/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9/h2-3,5-6,9,14-16H,1,10H2,(H2,11,17)

InChI Key

RTRQQBHATOEIAF-UHFFFAOYSA-N

SMILES

C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N

Canonical SMILES

C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N

Other CAS RN

2627-69-2

synonyms

4-carboxy-5-aminoimidazole ribotide
5'-phosphoribosyl-5-amino-4-imidazolecarboxamide
5-amino-1-beta-D-ribofuranosylimidazole-4-carboxamide monophosphate
5-amino-4-imidazolecarboxamide ribofuranoside 5'-monophosphate
AICA ribonucleotide
AICA ribonucleotide, (D-ribofuranosyl)-isomer
AICAR
AICAriboside 5'-monophosphate
aminoimidazole carboxamide ribonucleotide
Z-nucleotide
ZMP

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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